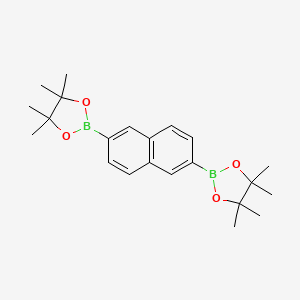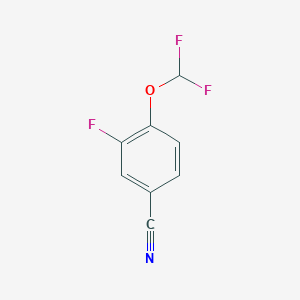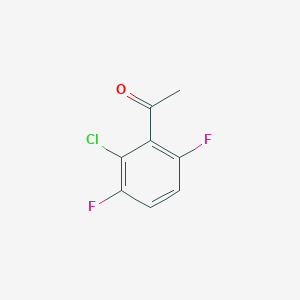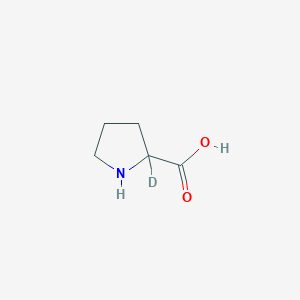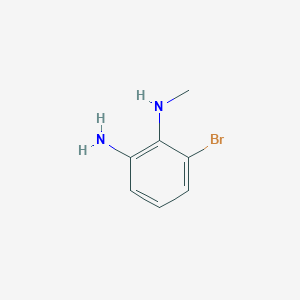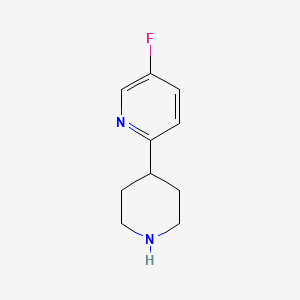
5-Fluoro-2-(piperidin-4-YL)pyridine
Vue d'ensemble
Description
“5-Fluoro-2-(piperidin-4-YL)pyridine” is a chemical compound with the CAS Number: 1137949-75-7 . It has a molecular weight of 253.15 .
Synthesis Analysis
A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors, is described . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Molecular Structure Analysis
The molecular structure of similar compounds has been solved using single-crystal X-ray diffraction data .
Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.15 . More detailed physical and chemical properties may be available from the supplier or in the MSDS .
Applications De Recherche Scientifique
Pharmacophore Design for Kinase Inhibitors
5-Fluoro-2-(piperidin-4-yl)pyridine derivatives are explored in the design of selective inhibitors targeting p38 mitogen-activated protein (MAP) kinases, which play a crucial role in proinflammatory cytokine release. The synthetic compounds, featuring tri- and tetra-substituted imidazole scaffolds, bind to the ATP pocket of the kinase, displacing ATP to achieve inhibition. These inhibitors aim for high selectivity and potency by occupying the hydrophobic pocket II of the kinase, a strategy that enhances their binding affinity compared to reference compounds like SB203580 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Fluorinated Pyrimidines in Cancer Therapy
The review on fluorine chemistry's contributions highlights the precision use of fluorinated pyrimidines (FPs) in cancer treatment. FPs, particularly 5-Fluorouracil (5-FU), are integral in treating over 2 million cancer patients annually. The synthesis methods, including those for incorporating isotopes for metabolic studies, and the impact of FPs on nucleic acid structure and function are discussed. FPs' role extends beyond inhibiting thymidylate synthase to affecting RNA and DNA modifying enzymes, offering insights into more precise cancer therapies (Gmeiner, 2020).
Nucleophilic Aromatic Substitution
The study on the reaction of piperidine with nitro-substituted benzene derivatives, leading to the formation of piperidinobenzene compounds, sheds light on the nucleophilic aromatic substitution mechanisms. This reaction, which proceeds without base or acid catalysis, suggests an addition-elimination mechanism where the nitro-group is rapidly expelled from the intermediate. Such reactions underscore the chemical versatility and reactivity of piperidine-containing compounds, relevant in synthetic chemistry and pharmacophore design (Pietra & Vitali, 1972).
Pyridine Derivatives in Medicine
Pyridine and its derivatives, such as 5-Fluoro-2-(piperidin-4-yl)pyridine, are significant in various fields, especially in medicinal chemistry. These compounds exhibit a wide range of biological activities, with several pyridine derivatives being used clinically. Their applications span from pharmaceuticals to agrochemicals, highlighting the structural importance of pyridine in developing therapeutic agents (Altaf et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-2-piperidin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSRVNMGHZPKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295398 | |
| Record name | 5-Fluoro-2-(4-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(piperidin-4-YL)pyridine | |
CAS RN |
1138217-86-3 | |
| Record name | 5-Fluoro-2-(4-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138217-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(4-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



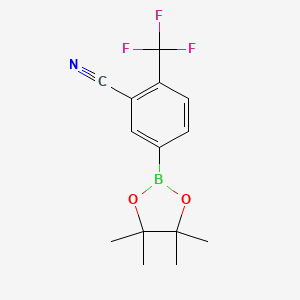
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)
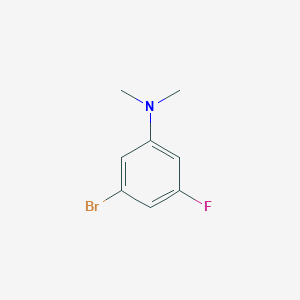
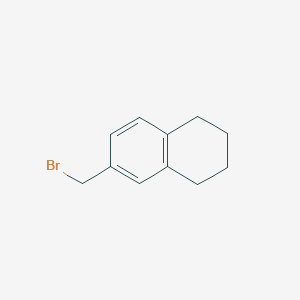
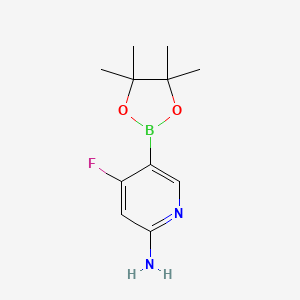
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
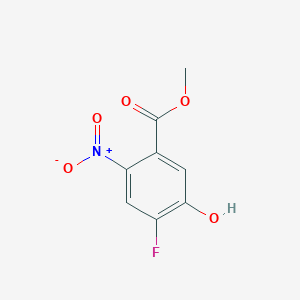
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
